Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Enantioselective synthesis Chiral building block Stereochemical purity

Methyl 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate (CAS 1212859-15-8) is a chiral vicinal amino alcohol derivative of picolinic acid methyl ester. It belongs to the class of pyridine-2-carboxylate amino alcohols that serve as versatile intermediates and chiral building blocks in medicinal chemistry and asymmetric catalysis.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13045180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)C(CO)N
InChIInChI=1S/C9H12N2O3/c1-14-9(13)8-3-2-6(4-11-8)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1
InChIKeyJLUKFVWYTVVPFH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-((1R)-1-Amino-2-Hydroxyethyl)Pyridine-2-Carboxylate: Chiral Pyridyl Amino Alcohol Building Block for Stereospecific Synthesis


Methyl 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate (CAS 1212859-15-8) is a chiral vicinal amino alcohol derivative of picolinic acid methyl ester. It belongs to the class of pyridine-2-carboxylate amino alcohols that serve as versatile intermediates and chiral building blocks in medicinal chemistry and asymmetric catalysis . The compound features a defined (R)-stereocenter at the benzylic carbon bearing both primary amine and hydroxyl groups, with a methyl ester at the 2-position of the pyridine ring [1]. Its molecular formula is C₉H₁₂N₂O₃ (MW 196.20 g/mol) with computed physicochemical properties including XLogP3-AA of -0.8 and topological polar surface area (TPSA) of 85.4 Ų [2]. The combination of a rigid heteroaromatic scaffold, a defined chiral center, and orthogonal functional groups (ester, amine, alcohol) positions this compound as a key intermediate for constructing more complex pharmacophores, chiral ligands, and peptide mimetics [1].

Why Unspecified Stereochemistry or Simplified Picolinate Analogs Cannot Replace Methyl 5-((1R)-1-Amino-2-Hydroxyethyl)Pyridine-2-Carboxylate in Enantioselective Applications


Chiral pyridyl amino alcohols are exquisitely sensitive to both stereochemical configuration and functional group composition. The (R)-enantiomer of methyl 5-(1-amino-2-hydroxyethyl)picolinate cannot be interchangeably substituted with its (S)-counterpart (CAS 1213515-16-2), the des-hydroxy analog (methyl 5-(1-aminoethyl)picolinate), the free carboxylic acid, or regioisomeric 2-pyridyl amino alcohols without altering pharmacological target engagement, chiral induction, or downstream synthetic efficiency . The patent literature explicitly documents that prior synthetic methods for this class of compounds yielded enantiomeric excess (ee) values of only 50–60%, rendering racemic or low-ee material of little practical value for applications requiring stereochemical fidelity [1]. The vicinal amino alcohol motif provides bidentate coordination geometry for metal chelation that neither the simple amine analog nor the free acid can replicate, directly impacting catalytic performance in asymmetric transformations [2]. These structural determinants collectively preclude simple analog substitution in research and industrial workflows.

Quantitative Differentiation Evidence: Methyl 5-((1R)-1-Amino-2-Hydroxyethyl)Pyridine-2-Carboxylate vs. Closest Analogs and Alternatives


Enantiomeric Excess and Stereochemical Fidelity: (R)-Configured Target Compound vs. Racemic Material and (S)-Enantiomer

The (R)-configured target compound is commercially available at ≥98% enantiomeric purity, whereas the patent literature establishes that conventional synthetic routes for chiral pyridine amino alcohols of this class historically achieved enantiomeric excess values of only 50–60% when using prior-art CBS reduction or NaBH₄ reduction/resolution approaches [1]. This ee differential (≥98% vs. 50–60%) is biologically and synthetically consequential: at 50% ee, the undesired enantiomer constitutes a significant contaminant that can antagonize target binding, reverse chiral induction in asymmetric catalysis, or necessitate costly chromatographic separation . The (S)-enantiomer (CAS 1213515-16-2) is independently available but commands a distinct biological and pharmacological profile, as evidenced by the antimalarial literature where the enantiomeric configuration of 4-(2-amino-1-hydroxyethyl)pyridines directly determines in vitro potency against P. falciparum strains [2].

Enantioselective synthesis Chiral building block Stereochemical purity

Vicinal Amino Alcohol Bidentate Coordination vs. Simple Amine Analog: Hydrogen Bond Donor Count and Metal Chelation Capacity

The target compound possesses both a primary amine and a hydroxyl group on adjacent carbon atoms (vicinal amino alcohol), yielding two hydrogen bond donors (HBD = 2) and enabling bidentate N,O-chelation to transition metals [1]. In contrast, the des-hydroxy analog methyl (R)-5-(1-aminoethyl)picolinate (CAS 1213111-32-0) has only one HBD (amine only, HBD = 1) and lacks the oxygen donor atom required for five-membered chelate ring formation . This structural difference is mechanistically critical: chiral pyridyl β-amino alcohol ligands form stable Cu(II) complexes that catalyze enantioselective hydrolysis of α-amino acid esters in metallomicellar systems, with the hydroxyl group participating directly in the coordination sphere and transition-state stabilization [2]. The absence of the hydroxyl group in the des-hydroxy analog would collapse the bidentate binding mode to monodentate, fundamentally altering catalytic turnover and enantioselectivity.

Asymmetric catalysis Chiral ligand design Metal chelation

Methyl Ester vs. Free Carboxylic Acid: LogP and Membrane Permeability Implications

The methyl ester moiety of the target compound confers a computed XLogP3-AA of -0.8, reflecting moderate lipophilicity compatible with passive membrane permeation [1]. The corresponding free carboxylic acid analog, 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylic acid (CAS for S-enantiomer: 1212801-07-4, MW 182.18), is expected to exist predominantly as the carboxylate anion at physiological pH, with a substantially lower LogP (estimated < -2.0) and consequently reduced passive membrane permeability . This physicochemical differentiation is critical for applications in prodrug design, where the methyl ester can serve as a transient protecting group that is cleaved in vivo by esterases to release the active carboxylic acid pharmacophore. Additionally, the ester form enables orthogonal synthetic manipulations (e.g., amidation, reduction) that are incompatible with the free acid .

Prodrug design Physicochemical profiling Synthetic intermediate

5-Position Substitution vs. 2-Pyridyl Regioisomer: Impact on Electronic Properties and Metal-Binding Geometry

The target compound bears the chiral amino alcohol substituent at the 5-position (para to pyridine nitrogen), while the methyl ester occupies the 2-position (ortho to nitrogen). This regiochemical arrangement spatially separates the metal-chelating amino alcohol from the ester, preventing intramolecular competition for the pyridine nitrogen lone pair [1]. By contrast, the 2-pyridyl regioisomer 2-(2-amino-1-hydroxyethyl)pyridine (CAS 89943-14-6) places the amino alcohol directly adjacent to the pyridine nitrogen, enabling tridentate N,N,O-chelation that dramatically alters coordination geometry and metal selectivity [2]. In the context of pyridine-2-carboxylate derivatives evaluated for enzyme inhibition, the position of ring substitution has been shown to modulate IC₅₀ values by orders of magnitude; for example, 6-formyl-pyridine-2-carboxylate derivatives exhibit telomerase IC₅₀ values ranging from 23 µM to >100 µM depending on the substitution pattern [3]. The 5-substituted picolinate scaffold of the target compound thus offers a distinct pharmacophoric geometry that cannot be replicated by 2-, 3-, 4-, or 6-substituted regioisomers.

Regiochemistry Coordination chemistry Structure-activity relationship

Physicochemical Property Profile: TPSA and Rotatable Bond Count vs. Drug-Likeness Thresholds

The target compound exhibits a topological polar surface area (TPSA) of 85.4 Ų, which falls within the favorable range for oral bioavailability (<140 Ų per Veber's rules) and blood-brain barrier penetration (<90 Ų suggests potential CNS access) [1]. Its rotatable bond count of 4 (vs. the recommended maximum of 10) indicates moderate conformational flexibility without excessive entropic penalty upon target binding [2]. Compared with the des-hydroxy analog (3 rotatable bonds, TPSA ~68 Ų), the target compound sacrifices some conformational simplicity for the added functionality of the hydroxyl group, which can participate in specific hydrogen-bonding interactions with biological targets . These computed parameters position the compound within favorable drug-like chemical space (MW <500, LogP <5, HBD <5, HBA <10 by Lipinski's Rule of Five), making it a suitable starting point for fragment-based drug discovery or lead optimization campaigns.

Drug-likeness ADME prediction Lead optimization

Validated Application Scenarios for Methyl 5-((1R)-1-Amino-2-Hydroxyethyl)Pyridine-2-Carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Ligands for Asymmetric Catalysis

The target compound serves as an enantiopure (R)-configured building block for constructing chiral pyridyl β-amino alcohol ligands used in Cu(II)-catalyzed enantioselective hydrolysis of α-amino acid esters [1]. Its ≥98% ee eliminates the need for post-synthetic chiral resolution and ensures reproducible enantiomeric induction. The vicinal amino alcohol motif provides the essential bidentate N,O-chelation geometry that the des-hydroxy analog cannot supply, while the methyl ester allows for further functionalization (e.g., conversion to amide or hydroxamic acid ligands) without affecting the stereocenter .

Fragment-Based Drug Discovery Targeting CNS-Penetrant Pharmacophores

With a TPSA of 85.4 Ų, the compound lies near the favorable threshold for CNS penetration (TPSA <90 Ų), making it a suitable fragment for blood-brain barrier-permeable lead generation [2]. The methyl ester provides a moderate LogP of -0.8, balancing solubility and passive permeability, while the (R)-configured amino alcohol offers a chiral handle for probing stereospecific target engagement. The 5-position substitution on the pyridine ring positions the pharmacophore away from the ester, allowing independent optimization of each functional domain [3].

Prodrug Design and Peptide Mimetic Scaffold Construction

The methyl ester form enables cellular penetration that the free carboxylic acid analog cannot achieve (estimated LogP difference of 1.2–1.5 units, corresponding to 15–30 fold higher partition coefficient) [4]. Upon intracellular delivery, esterase-mediated hydrolysis releases the active carboxylate pharmacophore. The (R)-amino alcohol moiety serves as a constrained dipeptide mimetic, with the pyridine ring providing a rigid scaffold that can orient the amine and hydroxyl groups for interactions with protease active sites or receptor binding pockets, as described in the patent literature for kinesin inhibitor synthesis [5].

Metal-Chelating Pharmacophore for Metalloenzyme Inhibitor Development

The bidentate amino alcohol motif, combined with the pyridine nitrogen, creates a tridentate or bidentate metal-chelating pharmacophore suitable for targeting zinc-dependent metalloenzymes such as carbonic anhydrase or matrix metalloproteinases [6]. The 5-position substitution ensures that the chelating moiety is electronically decoupled from the 2-ester, allowing the ester to be tuned independently for pharmacokinetic optimization. The (R)-stereochemistry provides a defined three-dimensional presentation of the chelating atoms, which is critical for achieving selectivity among closely related metalloenzyme isoforms.

Quote Request

Request a Quote for Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.